



# Application Notes and Protocols for ICG-Carboxylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | ICG-carboxylic acid |           |
| Cat. No.:            | B12422682           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it highly valuable for in vivo imaging applications due to the low absorbance of light by tissue in this spectral region.[1][2][3] **ICG-carboxylic acid** is a derivative of ICG that can be covalently conjugated to biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This process, known as bioconjugation, enables the specific targeting and visualization of biological structures and processes.

The most common method for conjugating **ICG-carboxylic acid** to primary amines on a biomolecule is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4] EDC activates the carboxyl group of ICG, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then readily couples with primary amines (e.g., on lysine residues of a protein) to form a covalent amide linkage.

These application notes provide a detailed, step-by-step guide for the bioconjugation of **ICG-carboxylic acid** to amine-containing biomolecules, including protocols for the conjugation reaction, purification of the conjugate, and characterization by determining the degree of labeling (DOL).



## **Materials and Equipment**

#### Reagents:

- ICG-Carboxylic Acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Biomolecule of interest (e.g., antibody, protein)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Purification resins (e.g., Sephadex G-25)
- All buffers should be amine-free (e.g., avoid Tris buffers during the conjugation step).

#### Equipment:

- Microcentrifuge tubes
- Vortex mixer
- · Rotator or shaker
- Spectrophotometer (UV-Vis)
- · Quartz cuvettes
- Purification columns (e.g., desalting columns, size-exclusion chromatography system)
- pH meter



## **Experimental Protocols**

## Part 1: Activation of ICG-Carboxylic Acid with EDC/NHS

This first step involves the activation of the carboxyl group on the ICG molecule to make it reactive towards primary amines.



Click to download full resolution via product page

Caption: Activation of ICG-Carboxylic Acid using EDC and NHS.

#### Protocol:

- Prepare ICG-Carboxylic Acid Stock Solution: Dissolve ICG-carboxylic acid in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.
- Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., antibody) in the Conjugation Buffer (PBS, pH 7.2-8.5) to a concentration of 2-10 mg/mL.



• Two-Step Activation (Recommended): a. In a separate tube, dissolve EDC and NHS in Activation Buffer (MES, pH 6.0) to a final concentration that will result in a 2-10 fold molar excess over the ICG-carboxylic acid. It is recommended to prepare these solutions immediately before use as EDC is susceptible to hydrolysis. b. Add the desired volume of the ICG-carboxylic acid stock solution to the EDC/NHS mixture. c. Incubate for 15-30 minutes at room temperature to allow for the formation of the ICG-NHS ester.

## Part 2: Bioconjugation of Activated ICG to Biomolecule

This step involves the reaction of the activated ICG-NHS ester with the primary amines on the target biomolecule.



Click to download full resolution via product page

Caption: Conjugation of ICG-NHS ester to a primary amine on a biomolecule.

#### Protocol:

 Combine Activated ICG and Biomolecule: Add the activated ICG-NHS ester solution from Part 1 to the biomolecule solution. The optimal molar ratio of ICG-NHS ester to the



biomolecule should be empirically determined, but a starting point of 10:1 to 20:1 is recommended.

- Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation. Protect the reaction from light.
- Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester. Incubate for an additional 15-30 minutes.

## Part 3: Purification of the ICG-Biomolecule Conjugate

Purification is a critical step to remove unconjugated ICG, excess reagents, and potential aggregates.

#### Protocol:

- Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger ICG-biomolecule conjugate from smaller, unconjugated ICG and reaction byproducts.
  a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. b. Load the quenched reaction mixture onto the column. c. Elute the conjugate with PBS. The first colored fraction will contain the ICG-biomolecule conjugate.
- Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. a.
  Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO). b. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
- High-Performance Liquid Chromatography (HPLC): For higher purity, size-exclusion HPLC (SEC-HPLC) can be employed. This method is particularly effective at removing aggregates that may form during conjugation.
- Ethyl Acetate Extraction (Optional): To remove non-covalently bound ICG, an extraction with ethyl acetate can be performed on the purified conjugate.

# Part 4: Characterization of the ICG-Biomolecule Conjugate



The final conjugate should be characterized to determine the concentration of the biomolecule and the degree of labeling (DOL).

#### Protocol:

- Spectrophotometric Analysis: a. Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of ICG (~785 nm).
- Calculate the Degree of Labeling (DOL): The DOL is the average number of ICG molecules conjugated to each biomolecule. It can be calculated using the following formula:

DOL = 
$$(A_max * \epsilon_prot) / [(A_280 - (A_max * CF_280)) * \epsilon_max]$$

#### Where:

- A\_max = Absorbance of the conjugate at the wavelength maximum of ICG (~785 nm).
- $\epsilon$ \_prot = Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
- A 280 = Absorbance of the conjugate at 280 nm.
- CF\_280 = Correction factor for the absorbance of ICG at 280 nm (A<sub>280</sub>/A<sub>max</sub> for the free dye).
- $\epsilon$ \_max = Molar extinction coefficient of ICG at its absorbance maximum (~223,000 M<sup>-1</sup>cm<sup>-1</sup>).

## **Data Presentation**

Table 1: Recommended Molar Ratios for ICG Bioconjugation



| Reactant                    | Recommended Molar Ratio | Notes                                                                      |
|-----------------------------|-------------------------|----------------------------------------------------------------------------|
| ICG-NHS Ester : Biomolecule | 5:1 to 20:1             | The optimal ratio should be determined empirically for each biomolecule.   |
| EDC : ICG-Carboxylic Acid   | 2:1 to 10:1             | A molar excess is required to drive the activation reaction.               |
| NHS : ICG-Carboxylic Acid   | 2:1 to 10:1             | NHS is used in excess to improve the stability of the active intermediate. |

Table 2: Typical Reaction Conditions and Outcomes



| Parameter                | Condition                            | Expected Outcome                                                           |
|--------------------------|--------------------------------------|----------------------------------------------------------------------------|
| Activation Step          |                                      |                                                                            |
| рН                       | 4.5 - 6.0 (MES buffer)               | Efficient formation of the O-acylisourea intermediate.                     |
| Time                     | 15 - 30 minutes                      | Formation of the ICG-NHS ester.                                            |
| Temperature              | Room Temperature                     |                                                                            |
| Conjugation Step         |                                      |                                                                            |
| рН                       | 7.2 - 8.5 (PBS buffer)               | Optimal for the reaction of NHS ester with primary amines.                 |
| Time                     | 1-2 hours (RT) or 2-4 hours<br>(4°C) | Covalent bond formation.                                                   |
| Temperature              | Room Temperature or 4°C              |                                                                            |
| Purification             |                                      | _                                                                          |
| Method                   | SEC, Dialysis, SEC-HPLC              | Removal of unconjugated dye and byproducts.                                |
| Characterization         |                                      |                                                                            |
| Degree of Labeling (DOL) | 2 - 8                                | A typical target range for antibodies to avoid overlabeling and quenching. |

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: A streamlined workflow for **ICG-carboxylic acid** bioconjugation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific HK [thermofisher.com]
- 2. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester -RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. echobiosystems.com [echobiosystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ICG-Carboxylic Acid Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422682#step-by-step-guide-for-icg-carboxylic-acid-bioconjugation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com